MT-7716 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

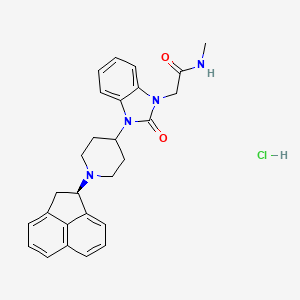

C27H29ClN4O2 |

|---|---|

Molecular Weight |

477.0 g/mol |

IUPAC Name |

2-[3-[1-[(1R)-1,2-dihydroacenaphthylen-1-yl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide;hydrochloride |

InChI |

InChI=1S/C27H28N4O2.ClH/c1-28-25(32)17-30-22-10-2-3-11-23(22)31(27(30)33)20-12-14-29(15-13-20)24-16-19-8-4-6-18-7-5-9-21(24)26(18)19;/h2-11,20,24H,12-17H2,1H3,(H,28,32);1H/t24-;/m1./s1 |

InChI Key |

VASXPLSBZKOFHO-GJFSDDNBSA-N |

Isomeric SMILES |

CNC(=O)CN1C2=CC=CC=C2N(C1=O)C3CCN(CC3)[C@@H]4CC5=CC=CC6=C5C4=CC=C6.Cl |

Canonical SMILES |

CNC(=O)CN1C2=CC=CC=C2N(C1=O)C3CCN(CC3)C4CC5=CC=CC6=C5C4=CC=C6.Cl |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of MT-7716 Hydrochloride

Introduction

This compound is a novel, selective, non-peptidergic agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] Developed as a brain-penetrating small molecule, MT-7716 provides a valuable pharmacological tool for investigating the therapeutic potential of the N/OFQ system.[1][4] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, signaling pathways, and physiological effects, with a focus on its potential application in the treatment of alcoholism.[5][6]

Core Mechanism of Action

MT-7716 acts as a potent and selective full agonist at the NOP receptor.[6] The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation, modulates neuronal excitability and neurotransmitter release. The affinity of MT-7716 for the human NOP receptor is high, comparable to that of the endogenous ligand N/OFQ.[1][4]

The primary mechanism of action of MT-7716 involves the presynaptic inhibition of GABA (gamma-aminobutyric acid) release, particularly within the central amygdala (CeA).[1][2][3] This region of the brain is critically involved in processing fear, anxiety, and the neurobiology of addiction. By activating presynaptic NOP receptors on GABAergic neurons, MT-7716 reduces the release of GABA.[1][2] This inhibitory effect on GABAergic transmission is a key factor in its ability to counteract the effects of substances like ethanol (B145695), which are known to enhance GABAergic activity in the CeA.[1][2][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the interaction of MT-7716 with the NOP receptor.

Table 1: Receptor Binding Affinity and Functional Potency

| Parameter | Species | Cell Line | Value | Reference |

| Ki | Human | HEK293 | 0.21 nM | [6] |

| EC50 (GTPγ³⁵S binding) | Human | HEK293 | 0.30 nM | [6] |

Table 2: Electrophysiological Effects in Rat Central Amygdala

| Experiment | Concentration | Effect | Reference |

| Inhibition of evoked IPSPs | 100-1000 nM | Dose-dependent decrease | [1][2][3] |

| Increase in Paired-Pulse Facilitation (PPF) | 100, 250, 500 nM | Significant increase | [1] |

| Decrease in mIPSC Frequency | Not specified | Significant decrease | [1][2] |

| Blockade of Ethanol-Induced IPSP Enhancement | 500 nM | Significant decrease | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling cascade initiated by MT-7716 and the experimental procedures used to characterize its mechanism of action.

Caption: Signaling pathway of MT-7716 at the presynaptic terminal.

Caption: Experimental workflow for characterizing MT-7716.

Detailed Experimental Protocols

1. Receptor Binding and Functional Assays

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human NOP receptor are cultured under standard conditions.[1][6] Cell membranes are harvested and prepared for binding assays.

-

GTPγ³⁵S Binding Assay: To determine the functional agonistic activity of MT-7716, a GTPγ³⁵S binding assay is performed.[6] Membranes from HEK293 cells expressing the NOP receptor are incubated with varying concentrations of MT-7716 in the presence of GDP and [³⁵S]GTPγS. The amount of bound [³⁵S]GTPγS is quantified by scintillation counting, which reflects the extent of G protein activation. The EC50 value is then calculated from the concentration-response curve.[6]

2. Electrophysiological Recordings in Brain Slices

-

Slice Preparation: Coronal brain slices (approximately 300 µm thick) containing the central amygdala are prepared from naïve rats. Slices are maintained in artificial cerebrospinal fluid (aCSF).

-

Whole-Cell Patch-Clamp Recordings: Whole-cell voltage-clamp recordings are performed on neurons within the CeA.[1] Patch pipettes are filled with an internal solution containing cesium to block potassium currents.

-

Evoked Inhibitory Postsynaptic Potentials (IPSPs): A stimulating electrode is placed near the recorded neuron to evoke synaptic responses. The amplitude of GABA-A receptor-mediated IPSPs is measured before, during, and after the application of different concentrations of MT-7716 (100-1000 nM).[1][2][3]

-

Paired-Pulse Facilitation (PPF): Two stimuli are delivered in quick succession (e.g., 50 ms (B15284909) and 100 ms inter-stimulus intervals) to assess changes in presynaptic release probability. An increase in the PPF ratio (second IPSP amplitude / first IPSP amplitude) is indicative of a presynaptic site of action.[1]

-

Miniature Inhibitory Postsynaptic Currents (mIPSCs): To measure spontaneous, action potential-independent GABA release, mIPSCs are recorded in the presence of tetrodotoxin (B1210768) (TTX, 1 µM) to block voltage-gated sodium channels.[1] A decrease in the frequency of mIPSCs further supports a presynaptic mechanism.[1][2]

3. In Vivo Behavioral Studies

-

Ethanol Self-Administration in Rats: Male Wistar rats are trained to self-administer ethanol.[4][5] After establishing a stable baseline of ethanol intake, rats are treated orally with MT-7716 (e.g., 0.3 and 1 mg/kg) or vehicle. The effect on the number of lever presses for ethanol is then measured.[4][5]

-

Stress-Induced Reinstatement of Alcohol Seeking: Following a period of extinction where lever pressing no longer delivers ethanol, a stressor (e.g., footshock) is applied to reinstate alcohol-seeking behavior. The ability of MT-7716 to block this reinstatement is evaluated.[4][5]

Conclusion

This compound is a selective and potent NOP receptor full agonist. Its primary mechanism of action involves the activation of presynaptic NOP receptors in the central amygdala, leading to a reduction in GABA release.[1][2] This modulation of GABAergic transmission underlies its ability to reduce alcohol self-administration and prevent stress-induced relapse in preclinical models.[4][5] The data strongly support the continued investigation of MT-7716 as a promising therapeutic candidate for the treatment of alcohol use disorder.[5][6]

References

- 1. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]

- 2. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [escholarship.org]

- 3. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (R)-2-{3-[1-(Acenaphthen-1-yl)piperidin-4-yl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-N-methylacetamide hydrochloride

This technical guide provides a comprehensive overview of a proposed synthetic route for the preparation of (R)-2-{3-[1-(Acenaphthen-1-yl)piperidin-4-yl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-N-methylacetamide hydrochloride. The synthesis is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in tabular format, and visualizations of the synthetic pathway.

The synthetic strategy is a convergent approach, involving the preparation of two key intermediates: (R)-1-(acenaphthen-1-yl)piperidin-4-amine and 2-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-methylacetamide . These intermediates are then coupled, followed by deprotection and salt formation to yield the final product.

Data Presentation

The following tables summarize the expected quantitative data for the key intermediates and the final product. The data is representative of typical yields and purity for reactions of this nature.

Table 1: Summary of Key Intermediates

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Purity (HPLC) |

| (R)-1-(Acenaphthen-1-yl)piperidin-4-amine | C₁₇H₂₀N₂ | 252.36 | Off-white solid | 110-115 | >98% |

| 2-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-methylacetamide | C₁₀H₁₁N₃O₂ | 205.21 | White solid | 220-225 | >99% |

Table 2: Summary of Final Product

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Purity (HPLC) |

| (R)-2-{3-[1-(Acenaphthen-1-yl)piperidin-4-yl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-N-methylacetamide hydrochloride | C₂₇H₃₁ClN₄O₂ | 495.02 | White crystalline solid | >250 (decomposes) | >99% |

Experimental Protocols

Step 1: Synthesis of (R)-1-(Acenaphthen-1-yl)piperidin-4-amine

This step involves the reductive amination of acenaphthenone with tert-butyl piperidin-4-ylcarbamate, followed by chiral resolution and deprotection.

-

Materials:

-

Acenaphthenone

-

tert-Butyl piperidin-4-ylcarbamate

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

Dichloroethane (DCE)

-

Methanol (B129727) (MeOH)

-

(R)-(-)-Mandelic acid

-

Sodium bicarbonate (NaHCO₃)

-

Trifluoroacetic acid (TFA)

-

-

Procedure:

-

To a solution of acenaphthenone (1.0 eq) and tert-butyl piperidin-4-ylcarbamate (1.1 eq) in dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 12-16 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution and extract with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic product.

-

For chiral resolution, dissolve the crude product in methanol and add a solution of (R)-(-)-mandelic acid (0.5 eq) in methanol.

-

Allow the diastereomeric salt to crystallize, filter, and recrystallize from methanol to obtain the desired (R)-diastereomer.

-

Treat the salt with aqueous NaHCO₃ and extract with dichloromethane to obtain the free base.

-

For deprotection, dissolve the (R)-enantiomer in dichloromethane and add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0°C.

-

Stir the mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure, and basify with aqueous NaHCO₃.

-

Extract the product with dichloromethane, dry the organic layer, and concentrate to yield (R)-1-(acenaphthen-1-yl)piperidin-4-amine.

-

Step 2: Synthesis of 2-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-methylacetamide

This intermediate is synthesized by the N-alkylation of 1,3-dihydro-2H-benzimidazol-2-one.

-

Materials:

-

1,3-Dihydro-2H-benzimidazol-2-one

-

2-Chloro-N-methylacetamide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 2-chloro-N-methylacetamide (1.2 eq).

-

Heat the reaction mixture to 80°C and stir for 6-8 hours.

-

Cool the mixture to room temperature and pour into ice-water.

-

Filter the resulting precipitate, wash with water, and dry under vacuum to obtain 2-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-methylacetamide.

-

Step 3: Synthesis of (R)-2-{3-[1-(Acenaphthen-1-yl)piperidin-4-yl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-N-methylacetamide

This step involves the coupling of the two key intermediates.

-

Materials:

-

(R)-1-(Acenaphthen-1-yl)piperidin-4-amine

-

1-(2-Chloroacetyl)-1,3-dihydro-2H-benzimidazol-2-one (can be synthesized from benzimidazol-2-one (B1210169) and chloroacetyl chloride)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (B52724) (ACN)

-

-

Procedure:

-

To a mixture of (R)-1-(acenaphthen-1-yl)piperidin-4-amine (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile (ACN), add a solution of 1-(2-chloroacetyl)-1,3-dihydro-2H-benzimidazol-2-one (1.1 eq) in acetonitrile.

-

Reflux the reaction mixture for 12-16 hours.

-

Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired product.

-

Step 4: Synthesis of (R)-2-{3-[1-(Acenaphthen-1-yl)piperidin-4-yl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-N-methylacetamide hydrochloride

The final step is the formation of the hydrochloride salt.

-

Materials:

-

(R)-2-{3-[1-(Acenaphthen-1-yl)piperidin-4-yl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-N-methylacetamide

-

Hydrochloric acid (2M in diethyl ether)

-

Diethyl ether

-

-

Procedure:

-

Dissolve the free base from Step 3 in a minimal amount of diethyl ether.

-

Add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring.

-

Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt.

-

Mandatory Visualization

Caption: Proposed synthetic pathway for the target compound.

Caption: General experimental workflow for the synthesis.

MT-7716 Hydrochloride: A Technical Guide to a Novel NOP Receptor Agonist for Alcohol Use Disorder

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MT-7716 hydrochloride is a potent and selective non-peptidic agonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a promising target for the treatment of alcohol use disorder (AUD). This document provides a comprehensive technical overview of the discovery, development, and pharmacological characterization of this compound. It includes a summary of its binding affinity and functional activity, detailed experimental protocols for its evaluation, and a review of its effects in preclinical models of alcoholism. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of NOP receptor agonists.

Introduction

The N/OFQ system, comprising the endogenous ligand N/OFQ and its receptor (NOP), is implicated in a wide range of physiological processes, including pain, anxiety, and reward. Growing evidence suggests that this system is dysregulated in alcohol dependence and represents a promising therapeutic target for AUD. This compound, a hydrochloride salt of W-212393, was developed by Mitsubishi Tanabe Pharma Corporation as a brain-penetrant, selective NOP receptor agonist with a pharmacological profile suitable for clinical development.[1] This guide details the key preclinical data and methodologies that underpin our understanding of this novel therapeutic candidate.

Discovery and Development

This compound is the hydrochloride salt of the potent NOP receptor agonist W-212393.[1] It was developed to provide a pharmacological tool with good blood-brain barrier penetration to explore the therapeutic potential of the N/OFQ system.[1]

Chemical Structure

-

Compound Name: this compound

-

IUPAC Name: (R)-2-(3-(1-(Acenaphthen-1-yl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-methylacetamide hydrochloride[2]

-

CAS Number: 1215859-93-0 (HCl salt)[3]

-

Molecular Formula: C₂₇H₂₉ClN₄O₂[3]

-

Molecular Weight: 477.01 g/mol [3]

Pharmacological Profile

MT-7716 is a potent and selective full agonist at the human NOP receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.

In Vitro Pharmacology

The binding affinity and functional potency of MT-7716 were determined using human NOP receptors expressed in HEK293 cells.

Table 1: In Vitro Pharmacological Data for MT-7716

| Parameter | Value | Cell Line | Reference |

| Binding Affinity (Ki) | 0.21 nM | HEK293 (human NOP) | [4] |

| Functional Potency (EC₅₀) | 0.30 nM | HEK293 (human NOP) | [4] |

| Efficacy | Full agonist (similar to N/OFQ) | HEK293 (human NOP) | [4] |

Preclinical In Vivo Pharmacology

Preclinical studies in rodent models of alcohol consumption and relapse have demonstrated the efficacy of MT-7716 in reducing alcohol-related behaviors.

Table 2: In Vivo Efficacy of MT-7716 in Rat Models of Alcoholism

| Model | Species | Dosing Regimen | Key Findings | Reference |

| Two-Bottle Choice | Marchigian Sardinian rats | 0.3, 1, and 3 mg/kg, p.o., b.i.d. for 14 days | Dose-dependently decreased voluntary alcohol intake. Effect persisted for 1 week after discontinuation. | [4] |

| Alcohol Self-Administration | Post-dependent Wistar rats | 0.3 and 1 mg/kg, p.o. | Reduced alcohol self-administration in post-dependent but not non-dependent rats. | [5] |

| Stress-Induced Reinstatement | Post-dependent Wistar rats | 0.3 and 1 mg/kg, p.o. | Reduced stress-induced reinstatement of alcohol seeking in post-dependent rats. | [5] |

| Alcohol Withdrawal Symptoms | Wistar rats | Not specified | Significantly attenuated somatic alcohol withdrawal symptoms. | [4] |

Mechanism of Action

MT-7716 exerts its effects by acting as a selective agonist at the NOP receptor, a Gi/o-coupled receptor. Activation of presynaptic NOP receptors in the central amygdala (CeA) leads to a reduction in GABA release, thereby counteracting the ethanol-induced enhancement of GABAergic transmission.[1][2]

Signaling Pathway

Caption: Signaling pathway of MT-7716 at a presynaptic GABAergic neuron.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize MT-7716.

[³⁵S]GTPγS Binding Assay

This assay measures the functional activation of NOP receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

-

Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human NOP receptor.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Procedure:

-

Incubate cell membranes with various concentrations of MT-7716, GDP (10 µM), and [³⁵S]GTPγS (50 pM) in the assay buffer.

-

Incubate for 60 minutes at 25°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

-

Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. EC₅₀ and Emax values are calculated by non-linear regression analysis of concentration-response curves.

Electrophysiology in Amygdala Slices

This technique is used to investigate the effects of MT-7716 on GABAergic transmission in the central amygdala (CeA).

-

Slice Preparation: Coronal brain slices (300-400 µm) containing the CeA are prepared from male Wistar rats.

-

Recording: Whole-cell patch-clamp recordings are performed on CeA neurons.

-

Solutions:

-

Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2.4 CaCl₂, 1.2 MgCl₂, 25 NaHCO₃, and 11 D-glucose, saturated with 95% O₂/5% CO₂.

-

Internal Solution: (in mM) 130 CsCl, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 5 ATP-Mg, 0.3 GTP-Na, pH 7.3.

-

-

Procedure:

-

Record baseline evoked inhibitory postsynaptic potentials (IPSPs) or currents (IPSCs) by electrical stimulation of local afferents.

-

Bath-apply MT-7716 at various concentrations (e.g., 100-1000 nM).

-

Record changes in IPSP/IPSC amplitude and frequency.

-

To investigate the interaction with ethanol, co-apply ethanol (e.g., 44 mM) with MT-7716.

-

-

Data Analysis: Compare the amplitude and frequency of IPSPs/IPSCs before and after drug application using appropriate statistical tests.

Operant Alcohol Self-Administration

This behavioral paradigm assesses the reinforcing properties of alcohol and the effect of MT-7716 on alcohol-seeking behavior.

-

Subjects: Male Wistar or Marchigian Sardinian rats.

-

Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid dispenser.

-

Procedure:

-

Training: Rats are trained to press a lever to receive a sweetened alcohol solution (e.g., 10% sucrose (B13894), 10% ethanol). The sucrose is gradually faded out.

-

Dependence Induction (for post-dependent model): Rats are made dependent on ethanol via intermittent exposure to ethanol vapor or intragastric intubation.

-

Testing: After a baseline period of stable self-administration, rats are treated with MT-7716 (e.g., 0.3 and 1 mg/kg, p.o.) or vehicle before the operant session.

-

Data Collection: The number of active and inactive lever presses is recorded.

-

-

Data Analysis: The effect of MT-7716 on the number of lever presses for alcohol is analyzed using ANOVA.

Stress-Induced Reinstatement of Alcohol Seeking

This model evaluates the ability of MT-7716 to prevent relapse to alcohol seeking triggered by stress.

-

Procedure:

-

Self-Administration and Extinction: Rats are trained to self-administer alcohol as described above, followed by an extinction phase where lever presses no longer deliver alcohol.

-

Reinstatement Test: After extinction criteria are met, rats are administered MT-7716 or vehicle. Reinstatement of alcohol-seeking behavior is then triggered by a stressor (e.g., intermittent footshock).

-

Data Collection: The number of lever presses on the previously active lever is recorded.

-

-

Data Analysis: The number of lever presses during the reinstatement test is compared between treatment groups.

Visualizations

Experimental Workflow: In Vitro Characterization

Caption: Workflow for the in vitro characterization of MT-7716.

Experimental Workflow: Preclinical Efficacy Testing

Caption: Workflow for preclinical efficacy testing of MT-7716 in models of alcoholism.

Conclusion

This compound is a potent, selective, and brain-penetrant NOP receptor full agonist with a promising preclinical profile for the treatment of alcohol use disorder. It effectively reduces alcohol consumption, seeking, and withdrawal symptoms in rodent models. The mechanism of action involves the modulation of GABAergic transmission in the central amygdala. The detailed experimental protocols and pharmacological data presented in this guide provide a solid foundation for further investigation and development of MT-7716 as a novel therapeutic for AUD. Further studies are warranted to fully elucidate its clinical potential.

References

- 1. An operant ethanol self-administration paradigm that discriminates between appetitive and consummatory behaviors reveals distinct behavioral phenotypes in commonly used rat strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of operant oral ethanol self-administration: a dose-response curve study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rdw.rowan.edu [rdw.rowan.edu]

- 4. Operant alcohol self-administration in dependent rats: focus on the vapor model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Operant self-administration of sweetened ethanol and time course of blood ethanol levels in adolescent and adult male Long-Evans rats - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of MT-7716 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of MT-7716 hydrochloride, a novel, selective, nonpeptidergic agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP). The data and methodologies presented herein are compiled from peer-reviewed scientific literature to support further research and development efforts.

Core Pharmacological Attributes

This compound is a potent and selective agonist at the NOP receptor. Its chemical name is (R)-2-3-[1-(Acenaphthen-1-yl)piperidin-4-yl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl-N-methylacetamide hydrochloride hydrate.[1] In vitro studies have demonstrated its high affinity and efficacy at human NOP receptors, with a pharmacological profile suggesting it acts as a full agonist.[2][3] The primary mechanism of action involves the activation of NOP receptors, leading to the modulation of neurotransmitter release, particularly GABA.[1][4]

Quantitative In Vitro Data

The following tables summarize the key quantitative parameters of this compound's in vitro activity.

Table 1: Receptor Binding Affinity

| Parameter | Cell Line | Receptor | Value (nM) | Reference |

| Ki | HEK293 | Human NOP | 0.21 | [2] |

Table 2: Functional Activity (GTPγ35S Binding Assay)

| Parameter | Cell Line | Receptor | Value (nM) | Efficacy | Reference |

| EC50 | HEK293 | Human NOP | 0.30 | Similar to N/OFQ (Full Agonist) | [2][3] |

Table 3: Electrophysiological Effects on GABAergic Transmission in Rat Central Amygdala (CeA) Slices

| Concentration (nM) | Effect on Evoked IPSP Amplitude (% of Control) | Reference |

| 250 | 78 ± 7% | [4] |

| 500 | 78 ± 3% | [4] |

| 1000 | 80 ± 3% | [4] |

Note: IPSP stands for Inhibitory Postsynaptic Potential.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

NOP Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of MT-7716 for the human NOP receptor.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human NOP receptor are cultured under standard conditions.

-

Membrane Preparation: Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.

-

Binding Reaction: Cell membranes are incubated with a radiolabeled ligand for the NOP receptor (e.g., [3H]N/OFQ) in the presence of varying concentrations of MT-7716.

-

Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of MT-7716 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

GTPγ35S Functional Assay

Objective: To determine the functional activity (EC50 and efficacy) of MT-7716 at the NOP receptor.

Methodology:

-

Membrane Preparation: Membranes from HEK293 cells expressing the human NOP receptor are prepared as described above.

-

Assay Buffer: Membranes are incubated in an assay buffer containing GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.

-

Compound Addition: Varying concentrations of MT-7716 are added to the reaction mixture.

-

Incubation: The mixture is incubated to allow for receptor activation and subsequent binding of [35S]GTPγS to the G-proteins.

-

Termination and Separation: The reaction is terminated, and bound [35S]GTPγS is separated from the free form by filtration.

-

Quantification: The amount of bound [35S]GTPγS is measured by scintillation counting.

-

Data Analysis: The concentration-response curve is plotted, and the EC50 (the concentration of MT-7716 that produces 50% of the maximal response) and Emax (maximal efficacy) are determined. Efficacy is compared to that of the endogenous ligand N/OFQ.[2][3]

In Vitro Electrophysiology in Brain Slices

Objective: To characterize the effects of MT-7716 on synaptic transmission in a specific brain region.

Methodology:

-

Slice Preparation: Coronal brain slices containing the central amygdala (CeA) are prepared from male Wistar rats.[4]

-

Recording: Whole-cell patch-clamp recordings are made from neurons within the CeA.

-

Stimulation: Electrical stimulation is used to evoke inhibitory postsynaptic potentials (IPSPs).

-

Drug Application: MT-7716 is bath-applied to the slices at various concentrations (e.g., 100-1000 nM).[1][4]

-

Data Acquisition: Changes in the amplitude of evoked IPSPs and the frequency of miniature IPSCs (mIPSCs) are recorded and analyzed.[4][5]

-

Paired-Pulse Facilitation (PPF): The ratio of the amplitude of two closely spaced IPSPs is measured to infer a presynaptic site of action. An increase in the PPF ratio suggests a decrease in the probability of neurotransmitter release.[1][4]

-

Antagonist Confirmation: The specificity of the MT-7716 effect is confirmed by co-application with a selective NOP receptor antagonist, such as [Nphe1]Nociceptin(1–13)NH2.[1][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of MT-7716 and a typical experimental workflow for its in vitro characterization.

Caption: Signaling pathway of MT-7716 at the presynaptic terminal.

Caption: Experimental workflow for in vitro characterization.

References

- 1. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chronic Treatment with Novel Brain-Penetrating Selective NOP Receptor Agonist MT-7716 Reduces Alcohol Drinking and Seeking in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]

- 5. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [escholarship.org]

The NOP Receptor Agonist MT-7716 Hydrochloride: A Technical Overview of its Pharmacodynamics

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the currently available pharmacodynamic data for MT-7716 hydrochloride, a selective nonpeptidergic agonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP). While MT-7716 has been investigated in preclinical models, particularly for its potential in treating alcohol use disorder, a notable gap exists in the publicly available literature regarding its pharmacokinetic profile. Extensive searches for quantitative data on its absorption, distribution, metabolism, and excretion (ADME) have not yielded specific parameters such as Cmax, Tmax, half-life, bioavailability, or brain-to-plasma ratios. Therefore, this document will focus on the well-documented pharmacodynamic actions of MT-7716.

Pharmacodynamics of this compound

MT-7716 is a potent and selective full agonist at the NOP receptor.[1][2] Its mechanism of action and subsequent physiological effects have been primarily characterized through in vitro binding and functional assays, as well as in vivo behavioral studies in rodent models.

In Vitro Pharmacology

The in vitro pharmacodynamic profile of MT-7716 has been established through receptor binding and functional assays, primarily in HEK293 cells expressing the human NOP receptor.

Table 1: In Vitro Pharmacodynamic Parameters of this compound

| Parameter | Value | Cell Line | Reference |

| Ki (NOP Receptor) | 0.21 nM | HEK293 (human) | [1] |

| EC50 (GTPγS Binding) | 0.30 nM | HEK293 (human) | [1] |

| Agonist Type | Full Agonist | HEK293 (human) | [1][2] |

In Vivo Pharmacology: Effects on GABAergic Transmission and Behavior

In vivo studies have largely focused on the effects of MT-7716 on the central nervous system, particularly its modulation of GABAergic neurotransmission and its influence on alcohol-related behaviors.

Table 2: In Vivo Pharmacodynamic Effects of this compound in Rats

| Model | Dosing | Key Findings | Reference |

| Ethanol (B145695) Self-Administration (Post-dependent rats) | 0.3 and 1 mg/kg, p.o. | Reduced alcohol self-administration. | [3][4] |

| Stress-Induced Reinstatement of Alcohol Seeking (Post-dependent rats) | 0.3 and 1 mg/kg, p.o. | Reduced reinstatement of alcohol seeking. | [3][4] |

| Voluntary Alcohol Intake (Marchigian Sardinian rats) | 0.3, 1, and 3 mg/kg, p.o. (twice daily for 14 days) | Dose-dependently decreased voluntary alcohol intake. | [1] |

| Ethanol Withdrawal Symptoms (Wistar rats) | 3 and 10 mg/kg, p.o. | Attenuated somatic alcohol withdrawal symptoms. | [1] |

| GABAergic Transmission (Central Amygdala Slices) | 100-1000 nM | Dose-dependently diminished evoked GABAA receptor-mediated inhibitory postsynaptic potentials (IPSPs). | [5] |

Signaling Pathway and Experimental Workflows

NOP Receptor Signaling Pathway

MT-7716, as a NOP receptor agonist, is believed to exert its effects through the canonical G protein-coupled receptor (GPCR) signaling pathway associated with the NOP receptor. This involves the inhibition of adenylyl cyclase and modulation of ion channel activity.

Experimental Workflow for In Vitro Binding Assay

The affinity of MT-7716 for the NOP receptor is typically determined using a competitive radioligand binding assay.

Experimental Workflow for Rodent Behavioral Studies

The in vivo effects of MT-7716 on alcohol-related behaviors are assessed using established rodent models.

References

- 1. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chronic Treatment with Novel Brain-Penetrating Selective NOP Receptor Agonist MT-7716 Reduces Alcohol Drinking and Seeking in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]

Blood-Brain Barrier Penetration of MT-7716 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MT-7716 hydrochloride is a potent and selective nonpeptidergic agonist for the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), a target of significant interest for the development of therapeutics for alcoholism and other CNS disorders. A critical attribute for any CNS-acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the BBB penetration of MT-7716, summarizing available data, outlining likely experimental methodologies used to assess its CNS distribution, and visualizing key pathways and processes. MT-7716 has been described as a blood-brain barrier penetrating NOP receptor agonist, enabling its pharmacological effects within the central nervous system.[1][2][3]

Quantitative Assessment of Blood-Brain Barrier Penetration

While multiple studies confirm the central activity of MT-7716 following systemic administration, indicating successful BBB penetration, specific quantitative data from publicly available literature is limited. Such data is crucial for a complete understanding of its pharmacokinetic/pharmacodynamic (PK/PD) relationship in the CNS. Key parameters typically evaluated are summarized in the table below.

| Parameter | Description | Typical Units | MT-7716 Data |

| Brain-to-Plasma Ratio (Kp) | Ratio of the total concentration of the drug in the brain to that in the plasma at steady state. | Unitless | Not publicly available |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | Ratio of the unbound concentration of the drug in the brain interstitial fluid to the unbound concentration in plasma. This is a more accurate measure of BBB equilibrium. | Unitless | Not publicly available |

| Permeability-Surface Area Product (PS) | The rate of influx across the BBB, determined using techniques like in situ brain perfusion. | mL/s/g | Not publicly available |

Absence of data in the "MT-7716 Data" column indicates that these specific values were not found in the reviewed literature abstracts.

Experimental Methodologies for Assessing BBB Penetration

The determination of BBB penetration for a compound like MT-7716 likely involves a combination of in vivo and in vitro techniques. Based on standard practices in neuropharmacology, the following experimental protocols are likely to have been employed.

In Vivo Microdialysis

This technique allows for the sampling of unbound drug concentrations in the extracellular fluid of specific brain regions in awake, freely moving animals. This is critical for correlating drug levels with behavioral or neurochemical effects.

Protocol Outline:

-

Probe Implantation: A microdialysis probe is stereotactically implanted into a target brain region (e.g., the central amygdala, a key area for MT-7716's effects).

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

-

Drug Administration: MT-7716 is administered systemically (e.g., orally or intravenously).

-

Dialysate Collection: Samples of the dialysate, containing MT-7716 that has crossed the BBB and entered the brain extracellular space, are collected at regular intervals.

-

Bioanalysis: The concentration of MT-7716 in the dialysate is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

In Situ Brain Perfusion

This method provides a direct measure of the rate of drug transport across the BBB, independent of peripheral pharmacokinetics.

Protocol Outline:

-

Animal Preparation: A rat is anesthetized, and the common carotid artery is cannulated.

-

Perfusion: The cerebral vasculature is perfused with a known concentration of MT-7716 in a buffered saline solution for a short duration.

-

Brain Homogenization: After perfusion, the brain is removed, and the perfused hemisphere is homogenized.

-

Quantification: The amount of MT-7716 in the brain homogenate is measured.

-

Calculation: The permeability-surface area (PS) product is calculated from the brain concentration, the perfusate concentration, and the perfusion time.

Visualizations

Proposed Mechanism of Action of MT-7716 in the Central Amygdala

MT-7716 is a NOP receptor agonist. In the central amygdala (CeA), it has been shown to decrease GABAergic transmission, which is believed to contribute to its effects on alcohol-related behaviors. The following diagram illustrates this proposed signaling pathway.

Caption: Proposed signaling pathway of MT-7716 at a presynaptic GABAergic neuron in the CeA.

Experimental Workflow for In Vivo Microdialysis

The following diagram outlines the key steps in an in vivo microdialysis experiment to determine the brain concentration of MT-7716.

Caption: A typical experimental workflow for an in vivo microdialysis study of MT-7716.

Conclusion

This compound is a promising CNS-active agent that effectively penetrates the blood-brain barrier to exert its pharmacological effects on the NOP receptor system. While the existing literature strongly supports its central activity, a more detailed public disclosure of quantitative BBB penetration data would be beneficial for a comprehensive understanding of its neuropharmacokinetic profile. The experimental methodologies outlined in this guide represent the standard approaches likely used to characterize the CNS disposition of MT-7716.

References

- 1. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]

- 2. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]

MT-7716 Hydrochloride: A Technical Overview of its High Selectivity for the Nociceptin Opioid Peptide (NOP) Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MT-7716 hydrochloride, known chemically as (R)-2-{3-[1-(Acenaphthen-1-yl)piperidin-4-yl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-N-methylacetamide hydrochloride hydrate, is a potent and selective non-peptidic agonist for the Nociceptin Opioid Peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1] This technical guide provides an in-depth analysis of the selectivity of MT-7716 for the NOP receptor over the classical mu-opioid receptor (MOR). The high selectivity of MT-7716 is a key pharmacological feature that distinguishes it from traditional opioids and underscores its therapeutic potential. This document summarizes key quantitative data, details the experimental protocols used for its characterization, and provides visual representations of its signaling pathways and the experimental workflows.

Quantitative Data Presentation

The selectivity of a compound is best understood through a quantitative comparison of its binding affinity (Ki) and functional potency (EC50) at different receptors. MT-7716 demonstrates a high affinity and potent agonism at the NOP receptor.

| Compound | Receptor | Binding Affinity (Ki) | Functional Potency (EC50) | Efficacy |

| MT-7716 | NOP | 0.21 nM[2] | 0.30 nM[2] | Full Agonist[3] |

| MT-7716 | Mu-Opioid | Significantly lower than for NOP; specific value not reported in reviewed literature. | Not reported in reviewed literature. | Not reported in reviewed literature. |

Table 1: Binding Affinity and Functional Potency of MT-7716.

The endogenous ligand for the NOP receptor, nociceptin/orphanin FQ (N/OFQ), does not exhibit binding affinity for the mu (μ), delta (δ), or kappa (κ) opioid receptors.[3] As a highly selective NOP agonist, MT-7716 is designed to share this characteristic, exhibiting negligible affinity for the mu-opioid receptor.

Signaling Pathways and Experimental Workflows

NOP Receptor Signaling Pathway

Activation of the NOP receptor by an agonist like MT-7716 primarily initiates signaling through Gi/o G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein subunits can also lead to the modulation of ion channels, contributing to the regulation of neuronal excitability.

Experimental Workflow: Radioligand Competition Binding Assay (Ki Determination)

The binding affinity (Ki) of MT-7716 for the NOP receptor is determined using a radioligand competition binding assay. This assay measures the ability of the unlabeled compound (MT-7716) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Experimental Workflow: [³⁵S]GTPγS Functional Assay (EC50 and Efficacy Determination)

The functional potency (EC50) and efficacy of MT-7716 as a NOP receptor agonist are determined using a [³⁵S]GTPγS binding assay. This assay measures the activation of G-proteins coupled to the receptor upon agonist binding.

Experimental Protocols

Radioligand Competition Binding Assay

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the human NOP receptor.

-

Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, and 1 mM EGTA, at pH 7.4.

-

Incubation: In a 96-well plate, cell membranes (typically 5-20 µg of protein) are incubated with a fixed concentration of a suitable radiolabeled NOP receptor ligand (e.g., [³H]N/OFQ) and varying concentrations of unlabeled MT-7716.

-

Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled NOP receptor agonist.

-

Equilibration: The reaction is incubated at room temperature (approximately 25°C) for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of MT-7716 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

[³⁵S]GTPγS Binding Assay

-

Membrane Preparation: Cell membranes are prepared from cell lines expressing the NOP receptor and the relevant G-proteins.

-

Assay Buffer: A typical assay buffer contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP.[4]

-

Incubation: Cell membranes (10-20 µg protein) are incubated in the assay buffer with a fixed concentration of [³⁵S]GTPγS (typically 0.05-0.1 nM) and varying concentrations of MT-7716.[5]

-

Basal and Non-specific Binding: Basal G-protein activation is measured in the absence of an agonist, while non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of membranes and incubated at 30°C for 30-60 minutes.[6]

-

Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from the total binding. Dose-response curves are generated by plotting the stimulated binding against the logarithm of the MT-7716 concentration. The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) are determined using non-linear regression.

Conclusion

This compound is a highly selective NOP receptor agonist with potent activity. Its pharmacological profile, characterized by high affinity for the NOP receptor and negligible interaction with the mu-opioid receptor, distinguishes it from classical opioids. This high degree of selectivity is a critical attribute, suggesting a potential for therapeutic applications with a reduced side-effect profile compared to mu-opioid receptor agonists. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of MT-7716 and other novel NOP receptor modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of MT-7716 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo evaluation of MT-7716 hydrochloride, a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. The following sections detail experimental procedures in rodent models of alcohol addiction, present key quantitative data, and illustrate the underlying signaling pathway.

Data Presentation

The following tables summarize the quantitative data from in vivo studies investigating the effects of this compound on alcohol-related behaviors in rats.

Table 1: Effect of this compound on Ethanol (B145695) Self-Administration in Post-Dependent and Non-Dependent Wistar Rats

| Treatment Group | Dose (mg/kg, p.o.) | Mean Lever Presses (± SEM) | Statistical Significance vs. Vehicle |

| Post-Dependent | Vehicle | 42.8 ± 3.3 | - |

| MT-7716 | 0.3 | Significantly Reduced | |

| MT-7716 | 1.0 | Significantly Reduced | |

| Non-Dependent | Vehicle | 38.8 ± 3.1 | - |

| MT-7716 | 0.3 | No Significant Effect | |

| MT-7716 | 1.0 | No Significant Effect |

Table 2: Effect of this compound on Voluntary Ethanol Intake in Marchigian Sardinian (msP) Rats (Two-Bottle Choice)

| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Ethanol Intake | Duration of Effect |

| MT-7716 | 0.3, 1.0, 3.0 | Dose-dependent decrease | Effect persisted for 1 week after discontinuation of treatment[1] |

| Naltrexone (comparator) | 30 | Reduced ethanol intake | Effect disappeared rapidly after discontinuation[1] |

Table 3: Effect of this compound on Somatic Alcohol Withdrawal Symptoms in Wistar Rats

| Treatment Group | Dose (mg/kg, p.o.) | Effect on Total Withdrawal Score |

| MT-7716 | 3.0 | Significant decrease at 1 hour post-administration |

| MT-7716 | 10.0 | Significant decrease at 1, 2, 3, and 4 hours post-administration |

| Diazepam (comparator) | 30.0 | Significant decrease at 1 hour post-administration |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Protocol 1: Ethanol Self-Administration in Rats

This protocol is designed to assess the effect of this compound on the motivation to consume ethanol.

Materials:

-

Male Wistar rats

-

Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and cue lights.

-

10% (w/v) ethanol solution

-

This compound

-

Vehicle (e.g., distilled water)

Procedure:

-

Acclimation and Training:

-

House rats individually and handle them for several days to acclimate them to the experimenter.

-

Train rats to press a designated "active" lever for a reward of 0.1 mL of 10% ethanol solution in daily 30-minute sessions. The other "inactive" lever has no programmed consequences.

-

A fixed-ratio (FR) schedule of reinforcement is typically used, starting with FR1 (one press for one reward) and progressing to FR3 or FR4.

-

Continue training until a stable baseline of responding is achieved (e.g., less than 15% variation in lever presses over three consecutive days).

-

-

Drug Administration:

-

Dissolve this compound in the appropriate vehicle.

-

Administer this compound (e.g., 0.3, 1.0 mg/kg) or vehicle via oral gavage 60 minutes before the start of the self-administration session.[2][3]

-

A within-subjects design is often used, where each rat receives all treatment conditions in a counterbalanced order.

-

-

Data Collection and Analysis:

-

Record the number of presses on both the active and inactive levers during each session.

-

Calculate the total volume of ethanol consumed.

-

Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to compare the effects of different doses of this compound to the vehicle control.

-

Protocol 2: Induction of Ethanol Dependence via Intragastric Intubation

This protocol describes a method for inducing physical dependence on ethanol in rats.

Materials:

-

Male Wistar rats

-

20% (w/v) ethanol solution in a liquid diet (e.g., powdered milk and sucrose (B13894) in water)[4]

-

Vehicle (liquid diet without ethanol)

-

Gavage needles

Procedure:

-

Dependence Induction:

-

For 5-6 consecutive days, administer the ethanol solution via intragastric gavage four times per day at 4-hour intervals.[4]

-

The total daily dose of ethanol is typically around 10-12 g/kg.[4]

-

A tapering dosing schedule may be used over the induction period.

-

The control group receives the vehicle on the same schedule.

-

-

Confirmation of Dependence:

-

Monitor blood alcohol levels (BALs) periodically to ensure they reach and are maintained at intoxicating levels (e.g., >150 mg/dL).

-

Assess for somatic signs of withdrawal (e.g., tail stiffness, tremors, teeth chattering, and abnormal posture) at various time points after the final ethanol administration.

-

Protocol 3: Stress-Induced Reinstatement of Alcohol Seeking

This protocol evaluates the efficacy of this compound in preventing stress-induced relapse to alcohol-seeking behavior.

Materials:

-

Ethanol-dependent rats (from Protocol 2) that have undergone extinction of ethanol self-administration

-

Operant conditioning chambers with a grid floor capable of delivering a mild footshock

-

This compound

-

Vehicle

Procedure:

-

Extinction Training:

-

Following stable ethanol self-administration, begin extinction sessions where presses on the active lever no longer deliver ethanol.

-

Continue daily extinction sessions until responding on the active lever is significantly reduced (e.g., to less than 25% of the baseline self-administration rate).

-

-

Reinstatement Test:

-

Administer this compound or vehicle orally 60 minutes before the test session.

-

Place the rat in the operant chamber and, after a brief habituation period, deliver a mild, intermittent footshock stressor (e.g., 0.5 mA for 0.5 seconds, delivered on average every 40 seconds for 10 minutes).[5]

-

Following the stressor, allow the rat to respond on the levers for a set period (e.g., 30 minutes) under extinction conditions (i.e., no ethanol reward).

-

-

Data Collection and Analysis:

-

Record the number of active and inactive lever presses during the reinstatement test.

-

Compare the number of active lever presses between the this compound-treated and vehicle-treated groups to determine if the drug attenuates stress-induced reinstatement of alcohol seeking.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the workflow of the in vivo experiments.

Caption: Signaling pathway of this compound in the central amygdala (CeA).

Caption: Experimental workflow for evaluating MT-7716 in a model of stress-induced relapse.

References

- 1. Chronic Treatment with Novel Brain-Penetrating Selective NOP Receptor Agonist MT-7716 Reduces Alcohol Drinking and Seeking in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Revisiting intragastric ethanol intubation as a dependence induction method for studies of ethanol reward and motivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Additive Effect of Stress and Drug Cues on Reinstatement of Ethanol Seeking: Exacerbation by History of Dependence and Role of Concurrent Activation of Corticotropin-Releasing Factor and Opioid Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ethanol Self-Administration Model Using MT-7716 Hydrochloride in Rats

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethanol (B145695) self-administration models in rats are critical preclinical tools for investigating the neurobiological mechanisms of alcohol addiction and for the development of novel pharmacotherapies. MT-7716 hydrochloride is a potent and selective non-peptidergic agonist for the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP receptor).[1][2] Dysregulation of the N/OFQ-NOP receptor system has been implicated in alcohol abuse and alcoholism, making it a promising target for therapeutic intervention.[2][3] MT-7716 has demonstrated efficacy in reducing alcohol drinking and seeking behaviors in various rat models.[1][3][4] These application notes provide detailed protocols for utilizing this compound in ethanol self-administration studies in rats, including data presentation and visualization of relevant pathways and workflows.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound on ethanol-related behaviors in rats.

Table 1: Biochemical Profile of this compound

| Parameter | Value | Cell Line | Reference |

| Ki for human NOP receptors | 0.21 nM | HEK293 | [1][4] |

| EC50 for GTPγ³⁵S binding | 0.30 nM | HEK293 | [1][4] |

| Agonist Type | Full Agonist | HEK293 | [1][4] |

Table 2: Efficacy of Oral MT-7716 in Reducing Voluntary Ethanol Intake in Marchigian Sardinian (msP) Rats (Two-Bottle Choice)

| Dose (mg/kg, b.i.d.) | Duration | Effect on Ethanol Intake | Post-Treatment Effect | Reference |

| 0.3 | 14 days | Dose-dependent decrease | Significant effect 1 week after discontinuation | [1][4] |

| 1 | 14 days | Dose-dependent decrease | Significant effect 1 week after discontinuation | [1][4] |

| 3 | 14 days | Dose-dependent decrease | Significant effect 1 week after discontinuation | [1][4] |

Table 3: Effect of MT-7716 on Operant Ethanol Self-Administration and Reinstatement in Wistar Rats

| Condition | Dose (mg/kg, p.o.) | Effect | Rat Strain | Reference |

| Ethanol Self-Administration (Post-dependent) | 0.3, 1 | Reduced alcohol self-administration | Wistar | [2][3] |

| Ethanol Self-Administration (Non-dependent) | 0.3, 1 | Ineffective | Wistar | [2][3] |

| Stress-Induced Reinstatement (Post-dependent) | 0.3, 1 | Reduced reinstatement of alcohol seeking | Wistar | [2][3] |

| Cue-Induced Reinstatement (msP rats) | 0.3, 1, 3 | Suppressed cue-induced reinstatement | Marchigian Sardinian | [4] |

| Yohimbine-Induced Reinstatement (msP rats) | 0.3, 1, 3 | Suppressed yohimbine-induced reinstatement | [4] |

Table 4: Effect of MT-7716 on Ethanol Withdrawal Symptoms in Wistar Rats

| Dose (mg/kg) | Effect on Total Withdrawal Score | Time Point of Significant Effect | Reference |

| 3 | Significant decrease | 1 hour after administration | [4] |

| 10 | Significant decrease | 1, 2, 3, and 4 hours after administration | [4] |

Experimental Protocols

Operant Ethanol Self-Administration

This protocol is designed to train rats to self-administer ethanol and subsequently test the effects of this compound.

Materials:

-

Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and a cue light.

-

10% (w/v) ethanol solution.

-

0.2% saccharin (B28170) solution (for initial training).

-

This compound.

-

Vehicle for MT-7716 (e.g., water).

-

Male Wistar or Marchigian Sardinian preferring (msP) rats.

Procedure:

-

Acclimation and Habituation: Individually house rats and allow them to acclimate to the facility for at least one week. Handle the rats daily to habituate them to the experimenter.

-

Initial Training (Saccharin): To facilitate the acquisition of lever pressing, initially train the rats to press a lever for a 0.2% saccharin solution on a fixed-ratio 1 (FR1) schedule (each press delivers 0.1 mL of solution) during daily 30-minute sessions.[5]

-

Sucrose/Saccharin Fading: Gradually introduce ethanol into the saccharin solution and fade the saccharin concentration. A typical fading procedure is as follows:[5]

-

Days 1-2: 5% (w/v) ethanol + 0.2% saccharin.

-

Days 3-4: 8% (w/v) ethanol + 0.1% saccharin.

-

Day 5 onwards: 10% (w/v) ethanol.

-

-

Stabilization: Continue daily 30-minute sessions with 10% ethanol until a stable baseline of responding is achieved (e.g., less than 15% variation in responses over three consecutive days).

-

MT-7716 Administration: Once a stable baseline is established, administer this compound (e.g., 0.3, 1, or 3 mg/kg) or vehicle orally (p.o.) via gavage 60 minutes before the start of the self-administration session.[3] A within-subjects design where each rat receives all treatments in a counterbalanced order is recommended.

-

Data Collection: Record the number of active and inactive lever presses throughout the session.

Cue-Induced Reinstatement of Alcohol Seeking

This protocol assesses the efficacy of MT-7716 in preventing relapse to alcohol-seeking behavior triggered by environmental cues.

Procedure:

-

Establish Ethanol Self-Administration: Train rats to self-administer ethanol as described in Protocol 1. During these sessions, the delivery of ethanol should be paired with a discrete cue (e.g., a light or tone).

-

Extinction: Following stable self-administration, begin extinction sessions. During these sessions, lever presses are recorded but do not result in ethanol delivery or the presentation of the associated cue. Continue extinction sessions until responding on the active lever is significantly reduced (e.g., to less than 20% of the baseline).

-

Reinstatement Test: After reaching the extinction criterion, administer MT-7716 (0.3, 1, or 3 mg/kg, p.o.) or vehicle 60 minutes before the test session.[4] During the reinstatement test, presses on the active lever result in the presentation of the conditioned cue but no ethanol delivery.

-

Data Analysis: Compare the number of active lever presses between the vehicle and MT-7716 treated groups to determine if the drug attenuates cue-induced reinstatement.

Stress-Induced Reinstatement of Alcohol Seeking

This protocol evaluates the effect of MT-7716 on relapse induced by a stressor.

Procedure:

-

Establish Self-Administration and Extinction: Follow steps 1 and 2 from Protocol 2.

-

MT-7716 Administration: Administer MT-7716 (0.3 or 1 mg/kg, p.o.) or vehicle.[3]

-

Stress Induction: Immediately before the reinstatement session, expose the rats to a mild stressor, such as intermittent footshock.

-

Reinstatement Session: Place the rats back in the operant chambers. Lever presses are recorded but have no scheduled consequences (i.e., no ethanol or cues are delivered).

-

Data Analysis: Compare active lever pressing between treatment groups to assess the effect of MT-7716 on stress-induced reinstatement.

Mandatory Visualizations

Caption: Experimental workflow for ethanol self-administration and reinstatement studies.

Caption: Proposed signaling pathway of MT-7716 in the central amygdala (CeA).

References

- 1. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chronic Treatment with Novel Brain-Penetrating Selective NOP Receptor Agonist MT-7716 Reduces Alcohol Drinking and Seeking in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Attenuation of ethanol self-administration and of conditioned reinstatement of alcohol-seeking behaviour by the antiopioid peptide nociceptin/orphanin FQ in alcohol-preferring rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Inducing Ethanol Dependence in MT-7716 Hydrochloride Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing ethanol (B145695) dependence in rodent models for the purpose of studying the efficacy of MT-7716 hydrochloride, a selective nociceptin/orphanin FQ (N/OFQ)-NOP receptor agonist. The protocols are based on established methodologies cited in studies investigating MT-7716's effects on alcohol consumption and withdrawal.

Introduction to this compound

MT-7716 is a potent, selective, and brain-penetrating non-peptide NOP receptor full agonist.[1] The N/OFQ-NOP receptor system is a promising target for the treatment of alcoholism.[1] Studies have demonstrated that MT-7716 can effectively reduce voluntary alcohol intake, prevent reinstatement of alcohol-seeking behavior, and attenuate somatic symptoms of alcohol withdrawal in rats.[1][2] The compound is orally active and its effects on reducing alcohol intake become progressively stronger with repeated administration.[1] Mechanistically, MT-7716 has been shown to decrease GABAergic transmission in the central amygdala (CeA), a brain region critically involved in ethanol dependence, by acting on presynaptic NOP receptors to reduce GABA release.[3][4]

Experimental Protocols for Inducing Ethanol Dependence

Several methods can be employed to induce ethanol dependence in rodents, each with distinct advantages. The choice of protocol may depend on the specific research question, available resources, and desired level of control over blood alcohol levels.

Protocol 1: Chronic Intermittent Ethanol (CIE) Vapor Exposure

This method is widely used to reliably induce physiological and behavioral aspects of alcohol dependence, including escalated alcohol drinking and withdrawal symptoms.[5][6] It allows for precise control over the level, duration, and pattern of intoxication.[5]

Materials:

-

Ethanol (95%)

-

Vaporization chambers

-

Airflow meters

-

Ethanol sensor (optional, for monitoring chamber concentration)

-

Animal cages

Procedure:

-

Acclimation: House rats in the facility for at least one week prior to the start of the experiment.

-

Vapor Exposure Cycle: Expose rats to ethanol vapor for 14-16 hours per day (e.g., overnight) followed by an 8-10 hour period of abstinence. This intermittent cycle is repeated for several weeks.

-

Ethanol Vapor Generation: Air is bubbled through a flask containing 95% ethanol and then mixed with fresh air before being delivered to the sealed chambers. The flow rates are adjusted to achieve the target blood alcohol concentration (BAC).

-

Target BAC: The target BAC is typically in the range of 150-250 mg/dL.[7] BACs should be monitored periodically from tail blood samples to ensure they are within the target range and adjusted as necessary by modifying the ethanol-to-air ratio.

-

Duration: Continue the CIE regimen for a period of 2 to 4 weeks to induce a state of dependence.

-

Behavioral Testing: Behavioral experiments, such as self-administration or withdrawal assessment, can be conducted during acute withdrawal (2-10 hours after vapor cessation) or during protracted abstinence (one or more weeks after the final vapor exposure).[7]

Protocol 2: Intragastric Ethanol Intubation

This model is effective for inducing dependence and is particularly useful for studies where precise dosing of ethanol is required.[2][8]

Materials:

-

Ethanol (20% w/v in saline)

-

Gavage needles (flexible, appropriate size for the animal)

-

Animal scale

Procedure:

-

Acclimation: Acclimate the animals to the handling and gavage procedure with saline for several days before starting ethanol administration.

-

Ethanol Administration: Administer ethanol via intragastric gavage. A common dosing regimen is an initial dose of 5 g/kg, followed by 2-3 g/kg every 8 hours for 4 days. Doses should be adjusted based on signs of intoxication to maintain a state of moderate intoxication.

-

Withdrawal: After the final dose, the animals are considered to be in withdrawal. Behavioral testing can commence at different time points post-intubation (e.g., 2 weeks following dependence induction).[2][8]

Protocol 3: Ethanol Liquid Diet

This method involves the voluntary consumption of ethanol as part of the animal's diet, which can be a less stressful alternative to gavage.

Materials:

-

Liquid diet (e.g., Ensure®)

-

Ethanol (95%)

-

Control diet (with sucrose (B13894) calorically substituting for ethanol)

-

Drinking tubes

Procedure:

-

Baseline: Acclimate animals to the liquid diet without ethanol for 2-3 days.

-

Ethanol Introduction: Gradually introduce ethanol into the liquid diet, starting at a low concentration (e.g., 1% v/v) and increasing it daily or every other day until the target concentration (e.g., 7-10% v/v) is reached.

-

Maintenance: Maintain the animals on the ethanol-containing diet for a period of 7 days to induce dependence.[1] A control group should receive the isocaloric control diet.

-

Withdrawal Assessment: After the 7-day period, the ethanol diet is replaced with the control diet, and withdrawal symptoms can be assessed.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data from studies investigating the effects of MT-7716 on ethanol-dependent rats.

Table 1: Effect of Oral MT-7716 on Voluntary Ethanol Intake in Marchigian Sardinian Rats [1]

| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Duration | Effect on Ethanol Intake |

| Vehicle | 0 | 14 days | No significant change |

| MT-7716 | 0.3 | 14 days | Dose-dependent decrease |

| MT-7716 | 1 | 14 days | Dose-dependent decrease |

| MT-7716 | 3 | 14 days | Dose-dependent decrease |

Note: The effect of MT-7716 became progressively stronger with repeated administration and was still significant one week after discontinuation of the drug.[1]

Table 2: Effect of MT-7716 on Alcohol Self-Administration in Post-Dependent Wistar Rats [2][8]

| Treatment Group | Dose (mg/kg, p.o.) | Time Point | Effect on Alcohol Self-Administration |

| Vehicle | 0 | 2 weeks post-dependence | No significant change |

| MT-7716 | 0.3 | 2 weeks post-dependence | Significant reduction |

| MT-7716 | 1 | 2 weeks post-dependence | Significant reduction |

Note: MT-7716 was ineffective in non-dependent animals, suggesting it preferentially reduces ethanol seeking in a post-dependent state.[2][8]

Table 3: Effect of MT-7716 on Somatic Alcohol Withdrawal Symptoms [1]

| Treatment Group | Model | Effect on Withdrawal Symptoms |

| MT-7716 | 7-day alcohol liquid diet withdrawal | Significantly attenuated somatic symptoms |

Mandatory Visualizations

Signaling Pathway of MT-7716

Caption: Signaling pathway of MT-7716 at the presynaptic terminal.

Experimental Workflow for CIE Model

Caption: Experimental workflow for the Chronic Intermittent Ethanol (CIE) vapor exposure model.

Logical Relationship for MT-7716's Therapeutic Potential

Caption: Logical framework for the therapeutic action of MT-7716 in alcohol dependence.

References

- 1. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | MT-7716, a novel selective nonpeptidergic NOP receptor agonist, effectively blocks ethanol-induced increase in GABAergic transmission in the rat central amygdala [frontiersin.org]

- 5. Inducing Alcohol Dependence in Rats Using Chronic Intermittent Exposure to Alcohol Vapor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inducing Alcohol Dependence in Rats Using Chronic Intermittent Exposure to Alcohol Vapor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Operant alcohol self-administration in dependent rats: focus on the vapor model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MT-7716, a potent NOP receptor agonist, preferentially reduces ethanol seeking and reinforcement in post-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Electrophysiology Slice Preparation for Studying MT-7716 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

MT-7716 hydrochloride is a novel, selective, non-peptidergic agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP).[1][2][3][4][5][6] The NOP receptor system is implicated in a variety of physiological processes, including pain perception, mood, and reward. Notably, this system plays a significant role in the neurobiology of alcohol dependence, with the central amygdala (CeA) being a key brain region involved.[1][2][3] Electrophysiological studies using acute brain slice preparations are crucial for elucidating the effects of compounds like MT-7716 on synaptic transmission and neuronal excitability.

These application notes provide a detailed protocol for the preparation of acute brain slices of the rat central amygdala for the electrophysiological investigation of this compound. The protocol is based on established methodologies for acute slice preparation and incorporates specific findings from studies on MT-7716.[1][2][7][8][9][10][11]

Mechanism of Action of MT-7716 in the Central Amygdala

MT-7716 acts as a full agonist at NOP receptors.[6] In the central amygdala, activation of presynaptic NOP receptors by MT-7716 has been shown to decrease GABA release at synapses.[1][2] This inhibitory effect on GABAergic transmission is dose-dependent and can effectively block the ethanol-induced increase in GABA release, highlighting its therapeutic potential for alcoholism.[1][2][3] The presynaptic mechanism of action is supported by findings that MT-7716 increases the paired-pulse facilitation (PPF) ratio and decreases the frequency of miniature inhibitory postsynaptic currents (mIPSCs) without affecting their amplitude.[1][2]

Caption: Proposed signaling pathway of MT-7716 at a presynaptic GABAergic terminal.

Quantitative Data Summary